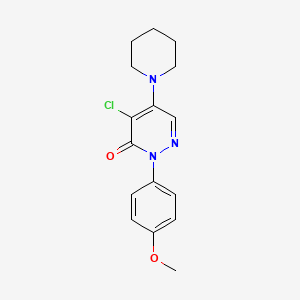

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone

CAS No.: 477867-43-9

Cat. No.: VC6915537

Molecular Formula: C16H18ClN3O2

Molecular Weight: 319.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477867-43-9 |

|---|---|

| Molecular Formula | C16H18ClN3O2 |

| Molecular Weight | 319.79 |

| IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one |

| Standard InChI | InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |

| Standard InChI Key | BMJHAYWBQLHCDL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one, reflects its substitution pattern:

-

A chlorine atom at position 4 of the pyridazinone core.

-

A 4-methoxyphenyl group at position 2.

-

A piperidine ring attached via a nitrogen atom at position 5 .

The SMILES notation and InChIKey BMJHAYWBQLHCDL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

| Property | Value |

|---|---|

| CAS No. | 477867-43-9 |

| Molecular Formula | |

| Molecular Weight | 319.79 g/mol |

| IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one |

| SMILES | COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl |

| InChIKey | BMJHAYWBQLHCDL-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit protocol for this compound is published, pyridazinones are commonly synthesized via:

-

Cyclocondensation reactions between diketones and hydrazines.

For example, the 5-piperidino group likely arises from reacting a 5-chloropyridazinone intermediate with piperidine, leveraging the reactivity of the chlorine atom at position 5 . The 4-methoxyphenyl moiety may be introduced via Ullmann coupling or nucleophilic aromatic substitution .

Analytical Characterization

-

-NMR: Signals for aromatic protons (δ 6.8–8.0 ppm), piperidine methylenes (δ 1.5–2.5 ppm), and methoxy groups (δ 3.8 ppm) .

-

IR: Stretching vibrations for C=O (~1700 cm) and C-Cl (~750 cm).

Computational and Theoretical Insights

Molecular Docking Studies

In silico modeling using the crystal structure of Trypanosoma brucei phosphodiesterase TbrPDEB1 (PDB: 5M1Z) suggests that the piperidine nitrogen forms hydrogen bonds with Glu655, while the methoxyphenyl group occupies a hydrophobic pocket . Such interactions correlate with inhibitory activity in related compounds .

ADMET Profiling

Predictive tools (e.g., SwissADME) indicate:

-

Lipophilicity: LogP ≈ 2.8 (moderate permeability).

-

Blood-brain barrier penetration: Unlikely due to high polar surface area (80 Ų).

-

CYP450 inhibition: Low risk, as methoxy groups reduce metabolic oxidation .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Pyridazinone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume